6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,2,2-trifluoroethanol with a suitable triazine precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the triazine precursor with the trifluoroethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethoxy group can be substituted by nucleophiles under appropriate conditions.
Reduction: The triazine ring can be reduced using reducing agents.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: Reduced derivatives of the triazine ring.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(2,2,2-trifluoroethoxy)nitrobenzene: Similar in structure but with a nitrobenzene ring instead of a triazine ring.
[4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine: Contains a pyridinyl and pyrimidine ring with a trifluoroethoxy group.
Polyphosphazene elastomers containing 2,2,2-trifluoroethoxy groups: Used in dielectric elastomers with similar trifluoroethoxy groups.
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N5O/c6-5(7,8)1-14-4-12-2(9)11-3(10)13-4/h1H2,(H4,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZAYYJWOHOQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021608 | |
Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418095-28-9 | |
Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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